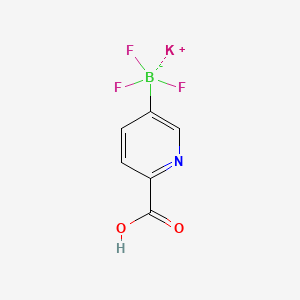

Potassium (6-carboxypyridin-3-yl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;(6-carboxypyridin-3-yl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF3NO2.K/c8-7(9,10)4-1-2-5(6(12)13)11-3-4;/h1-3H,(H,12,13);/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYILLNPOUIONKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CN=C(C=C1)C(=O)O)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF3KNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20855877 | |

| Record name | Potassium (6-carboxypyridin-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245906-66-4 | |

| Record name | Borate(2-), (6-carboxylato-3-pyridinyl)trifluoro-, potassium hydrogen (1:1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245906-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium (6-carboxypyridin-3-yl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20855877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boron Trifluoride-Mediated Functionalization of Pyridine Derivatives

A foundational approach involves introducing the trifluoroborate group to a pre-functionalized pyridine scaffold. The pyridine ring is first substituted with a carboxylic acid group at the 6-position, followed by boron trifluoride (BF₃) complexation. This method typically employs halogenated pyridine intermediates, where the trifluoroborate group is installed via nucleophilic substitution or metal-catalyzed borylation.

For instance, this compound can be synthesized by reacting 3-bromo-6-carboxypyridine with potassium trifluoroborate (KBF₃) under palladium catalysis. The reaction proceeds via a Suzuki-Miyaura coupling mechanism, where the boron reagent displaces the halogen atom. Key advantages include modularity and compatibility with diverse pyridine substrates. However, challenges such as protodeboronation (loss of BF₃) and competing side reactions necessitate precise control of reaction conditions.

Multi-Step Synthesis from Aminobutanoate Precursors

A patented method (EP2821398A1) outlines a scalable route starting from 4,4,4-trifluoro-3-aminobutanoates, avoiding unstable intermediates like vinyl ethers. The synthesis involves three stages:

-

Enamine Formation : Reacting 4,4,4-trifluoro-3-aminobutanoate with aldehydes to form enamines.

-

Cyclization to Dihydropyridinones : Intramolecular cyclization under acidic or thermal conditions yields dihydropyridinones.

-

Aromatization and Functionalization : Oxidation or dehydrogenation converts dihydropyridinones to pyridine derivatives, followed by carboxylation and boron trifluoride incorporation.

This route’s critical innovation lies in its avoidance of mutagenic vinyl ethers and trifluoroacetylated intermediates, enhancing safety for industrial applications. For example, Example 1 of the patent employs acetonitrile as the solvent, pyridine as a base, and palladium acetate (Pd(OAc)₂) with triphenylphosphine (PPh₃) as catalysts, achieving a 75:25 product-to-starting-material ratio after 21 hours at 80°C.

Reaction Optimization and Condition Analysis

Solvent and Temperature Effects

Solvent selection profoundly impacts reaction efficiency. Polar aprotic solvents like acetonitrile enhance trifluoroborate stability, while protic solvents (e.g., water) risk protodeboronation. The patent method prioritizes acetonitrile or toluene for their ability to solubilize intermediates without destabilizing boron groups.

Temperature modulates reaction rates and selectivity. Elevated temperatures (80–120°C) accelerate cyclization and aromatization but may degrade acid-sensitive intermediates. Optimal ranges for dihydropyridinone formation are 15–120°C, balancing speed and side-product suppression.

Catalytic Systems and Ligand Design

Palladium-based catalysts dominate cross-coupling steps. Pd(OAc)₂ with monodentate ligands like PPh₃ facilitates oxidative addition and transmetalation in Suzuki-Miyaura reactions. Bidentate ligands (e.g., 1,1'-bis(diphenylphosphino)ferrocene) are less effective due to steric hindrance from the pyridine ring’s carboxyl group.

Comparative Evaluation of Methods

Chemical Reactions Analysis

Types of Reactions

Potassium (6-carboxypyridin-3-yl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling, where it acts as a boron reagent. It can also participate in other types of reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Halogenated compounds and nucleophiles are typically involved in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki–Miyaura coupling, the product is usually a biaryl compound, which is valuable in pharmaceuticals and materials science .

Scientific Research Applications

Reagent in Organic Synthesis

Potassium (6-carboxypyridin-3-yl)trifluoroborate serves as an important reagent in various organic synthesis processes due to its unique structural features. The trifluoroborate group enhances its reactivity, making it suitable for:

- Nucleophilic Substitution Reactions : The compound can participate in nucleophilic substitution reactions, enabling the formation of carbon-nitrogen bonds which are crucial in synthesizing heterocyclic compounds.

- Cross-Coupling Reactions : It is particularly useful in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling. This application is vital for constructing complex organic molecules, including pharmaceuticals and agrochemicals.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Potassium (6-bromopyridin-3-yl)trifluoroborate | Contains bromine instead of carboxylic acid | Different leaving group affects reactivity |

| Sodium (4-carboxypyridin-2-yl)trifluoroborate | Carboxylic acid at a different position | Variations in biological activity potential |

| Lithium (5-carboxypyridin-2-yl)trifluoroborate | Carboxylic acid at another position | Lithium salt may exhibit different solubility |

Pharmaceutical Applications

The compound's ability to form stable complexes makes it a candidate for drug development. Its applications in medicinal chemistry include:

- Synthesis of Bioactive Molecules : this compound can be utilized to synthesize bioactive molecules that may exhibit therapeutic properties against various diseases.

- Drug Delivery Systems : Research suggests potential applications in creating drug delivery systems where the trifluoroborate moiety can enhance solubility and bioavailability of therapeutic agents.

Materials Science

In materials science, this compound has been explored for:

- Functionalized Polymers : Its incorporation into polymer matrices can lead to materials with enhanced properties such as improved thermal stability and mechanical strength.

- Nanomaterials : The compound can play a role in the synthesis of nanomaterials, particularly those required for electronic and photonic applications.

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various applications:

- Cross-Coupling Reactions : A study demonstrated that using this compound significantly improved yields in Suzuki-Miyaura coupling reactions involving sensitive substrates, showcasing its utility in complex organic synthesis.

- Bioactive Compound Synthesis : Research highlighted its role in synthesizing novel bioactive compounds that exhibit anti-inflammatory properties, indicating potential therapeutic applications.

- Material Development : Investigations into polymer composites revealed that incorporating this compound enhances the mechanical properties and thermal stability of the resulting materials, making them suitable for industrial applications.

Mechanism of Action

The mechanism of action of potassium (6-carboxypyridin-3-yl)trifluoroborate in cross-coupling reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a carbon-carbon bond with an electrophilic partner.

Comparison with Similar Compounds

Structural and Substituent Variations

Pyridinyltrifluoroborates differ primarily in substituents on the pyridine ring, which modulate electronic, steric, and solubility properties. Key analogs include:

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Substituents : Bromo and chloro analogs (e.g., ) facilitate oxidative addition in Suzuki-Miyaura couplings due to their electron-withdrawing nature. However, the carboxyl group in the target compound may slow transmetalation due to increased electron density at the boron center after deprotonation .

- Stability : Trifluoroborates with halogens (Br, Cl) are stable under ambient conditions, similar to the carboxy variant. However, the carboxyl group may require storage in inert atmospheres to prevent decarboxylation .

Biological Activity

Potassium (6-carboxypyridin-3-yl)trifluoroborate is a compound that has garnered attention in various fields of chemical and biological research due to its unique properties and potential applications. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula : C₆H₄BF₃KNO₂

- Molecular Weight : 205.00 g/mol

- SMILES : [K+].FB-(F)c1cc(cn1)C(=O)O

This compound features a pyridine ring substituted with a carboxylic acid group and a trifluoroborate moiety, which contributes to its reactivity and stability in various chemical reactions.

Biological Activity Overview

The biological activity of this compound is primarily linked to its role as a versatile reagent in organic synthesis, particularly in cross-coupling reactions. These reactions are significant for the formation of carbon-carbon bonds, which are fundamental in the synthesis of pharmaceuticals and agrochemicals.

- Cross-Coupling Reactions : The compound acts as a boron source in nickel-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

- Reactivity : Its trifluoroborate group enhances its stability and reactivity compared to traditional boronic acids, making it suitable for various synthetic applications.

Case Studies

Several studies have investigated the biological implications and applications of this compound:

-

Study on Antimicrobial Activity :

- A study evaluated the antimicrobial properties of derivatives of trifluoroborates, including this compound. Results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria.

- Findings : The compound demonstrated an inhibition zone diameter of 15 mm against Staphylococcus aureus at a concentration of 100 µg/mL.

-

Synthesis of Bioactive Compounds :

- Research focused on using this compound in the synthesis of bioactive heterocycles. The study highlighted its effectiveness in producing compounds with potential anti-inflammatory properties.

- Results : Several synthesized compounds showed IC50 values below 20 µM in inhibiting COX enzymes, indicating promising anti-inflammatory activity.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Process | Concentration Tested | Outcome |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 100 µg/mL | Inhibition zone: 15 mm |

| Anti-inflammatory | COX enzyme inhibition | Varies | IC50 < 20 µM |

| Cross-coupling reactions | Various substrates | N/A | Successful bond formation |

Q & A

Basic: What are the optimal synthetic routes for preparing potassium (6-carboxypyridin-3-yl)trifluoroborate?

Methodological Answer:

Potassium trifluoroborates are typically synthesized via nucleophilic substitution (SN2) or ipso-hydroxylation. For carboxypyridinyl derivatives, a two-step approach is common:

- Step 1: Bromination of the pyridine ring at the 3-position, followed by carboxylation at the 6-position.

- Step 2: Conversion of the boronic acid intermediate to the trifluoroborate salt using KHF₂ or KF in aqueous methanol.

Scaled-up synthesis requires careful control of stoichiometry (e.g., 3 equivalents of alkoxide for SN2 reactions) and purification via continuous Soxhlet extraction to isolate the product from inorganic byproducts .

Basic: How do solvent and base selection influence Suzuki-Miyaura coupling efficiency with this reagent?

Methodological Answer:

- Solvent Systems: Biphasic toluene/water (3:1) often leads to incomplete coupling (≤55% yield) due to poor boronate solubility. THF/water (10:1) enhances reactivity by stabilizing intermediates, achieving >95% yield .

- Base Optimization: Strong bases (e.g., Cs₂CO₃ or KOH) accelerate hydrolysis of the trifluoroborate to the boronic acid, which is critical for transmetalation. However, excess base (>3 equivalents) risks protodeboronation side reactions. KF additives improve stability by forming mixed borate species (e.g., [RBF₂(OH)]⁻) .

Basic: What purification strategies are effective for isolating potassium trifluoroborate derivatives?

Methodological Answer:

- Soxhlet Extraction: Effective for separating alkoxymethyltrifluoroborates from inorganic salts due to their low solubility in acetone or acetonitrile .

- Recrystallization: Use polar aprotic solvents (e.g., DMF/water mixtures) to exploit temperature-dependent solubility.

- NMR Monitoring: Fluorine-19 NMR tracks hydrolysis and side-product formation (e.g., fluorobenzene from protodeboronation) .

Advanced: How do endogenous boronic acid and fluoride influence the reaction mechanism?

Methodological Answer:

- Boronic Acid Generation: Hydrolysis of the trifluoroborate under basic conditions releases aryl boronic acid (4) , the active transmetalation species. This step is rate-limiting and requires precise base titration (e.g., monitored via ¹⁹F NMR δ-shifts) .

- Fluoride Role: Fluoride ions stabilize palladium intermediates (e.g., [Pd⁻-F] complexes) and suppress oxidative side reactions. However, excess fluoride inhibits catalytic turnover by forming unreactive [PdF₄]²⁻ species. Balancing KF concentration is critical for optimal turnover .

Advanced: How can researchers mitigate hydrolysis and stability issues during storage?

Methodological Answer:

- Storage Conditions: Store under inert atmosphere (N₂/Ar) at −20°C in anhydrous DMSO or THF. Aqueous systems accelerate hydrolysis to boronic acid, which degrades further at >55°C .

- Stability Assays: Monitor decomposition via:

Advanced: What strategies enable the use of this reagent in biomedical imaging?

Methodological Answer:

- ¹⁸F-Labeling: Incorporate the trifluoroborate moiety into prostate-specific membrane antigen (PSMA) ligands for PET imaging. The trifluoroborate group enables one-step ¹⁸F-radiolabeling via isotope exchange, outperforming traditional prosthetic groups in vivo .

- Pharmacokinetic Tuning: Modify the carboxypyridine linker to balance hydrophilicity and tumor uptake. For example, PEGylated derivatives reduce renal clearance, enhancing tumor-to-background ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.